molecular formula C22H26N6O3 B3479220 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B3479220
M. Wt: 422.5 g/mol
InChI Key: PCEUIFHEDSYPCH-UHFFFAOYSA-N
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Description

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a triazole ring, a furan ring, and a cyclohexane carboxamide structure

Preparation Methods

The synthesis of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.

Chemical Reactions Analysis

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon.

Mechanism of Action

The mechanism of action of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a competitive inhibitor of enzymes like imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . The furan ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar compounds to 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE include:

The uniqueness of this compound lies in its combination of the triazole, furan, and cyclohexane carboxamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-(furan-2-ylmethyl)amino]-N-phenylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c23-21-25-18(26-27-21)14-19(29)28(15-17-10-7-13-31-17)22(11-5-2-6-12-22)20(30)24-16-8-3-1-4-9-16/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2,(H,24,30)(H3,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEUIFHEDSYPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CC3=CC=CO3)C(=O)CC4=NC(=NN4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE

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